3-Aminopyrazole
Overview
Description
Synthesis Analysis
3-Aminopyrazoles are synthesized efficiently through copper-catalyzed three-component reactions involving butadiynes, sulfonylazides, and hydrazides or imidamides. This method leverages the formation of β-alkynyl-N-sulfonyl ketenimine intermediates, presenting a novel approach in organic synthesis for creating 1,3-dielectrophilic equivalents (Xing et al., 2014).
Molecular Structure Analysis
The molecular and vibrational structures of 3-aminopyrazoles have been extensively studied, with a focus on 3-amino-5-hydroxypyrazole (3A5HP). Advanced techniques like density functional theory (DFT) have been employed to calculate geometrical parameters and vibrational frequencies, offering insights into their molecular conformations (Swaminathan et al., 2009).
Chemical Reactions and Properties
3-Aminopyrazoles engage in various chemical reactions, highlighting their reactivity and functional versatility. For instance, they have been utilized as beta-sheet templates in conjunction with ferrocenoyl-dipeptides to form supramolecular assemblies, demonstrating their potential in creating sophisticated molecular architectures (Saweczko et al., 2001).
Physical Properties Analysis
The study of 3-aminopyrazoles' physical properties, such as their solid-state structures and hydrogen bonding patterns, has been enriched by X-ray crystallography and spectroscopic analyses. These studies reveal intricate networks of hydrogen bonds, crucial for understanding their stability and interactions in various states (Dobson & Gerkin, 1998).
Scientific Research Applications
3-Aminopyrazole is a versatile scaffold in organic synthesis and medicinal chemistry, often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . It’s also interesting from a structural viewpoint, mainly because it exhibits tautomerism . This phenomenon may influence its reactivity, with possible impact on the synthetic strategies where 3-Aminopyrazole takes part, as well as on the biological activities of targets bearing a 3-Aminopyrazole moiety .
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Medicinal Chemistry : 3-Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
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Organic Synthesis : 3-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
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Heterocyclic Synthesis : 3-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . The information available in the literature concerning the structure and chemistry of 3 (5)-aminopyrazoles is scarce and disperse .
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Pharmaceutical Industry : Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
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Industrial and Agricultural Applications : Different pyrazole derivatives are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .
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Liquid Crystal Properties : Some pyrazoles have liquid crystal properties .
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Eco-friendly Methodologies : 3-Aminopyrazoles are used in eco-friendly methodologies for the preparation of pyrazoles . These methodologies include heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
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Prototropic Annular Tautomerism : For aminopyrazole, the 3-tautomer was found to be more stable than its 5-isomer . Additionally, the intramolecular prototropic annular tautomerism from the 3-amino to the 5-amino derivative involves an energy demand .
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Novel Biological Affinities : Pyrazoles, including 3-Aminopyrazoles, have been reported to have novel biological affinities . This makes them interesting for further research in medicinal chemistry .
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Supramolecular and Polymer Chemistry : Different pyrazole derivatives, including 3-Aminopyrazoles, are used in supramolecular and polymer chemistry .
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Food Industry and Cosmetic Colorings : Pyrazole derivatives are used in the food industry and as cosmetic colorings .
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UV Stabilizers : Some pyrazoles, including 3-Aminopyrazoles, are used as UV stabilizers .
Safety And Hazards
Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold, which can be derived from 3-aminopyrazole, is a powerful starting point in medicinal chemistry programmes due to facile derivatisation with a wide range of different groups and functionalities . This scaffold has been used in the development of kinase inhibitors to treat a range of diseases, including cancer .
properties
IUPAC Name |
1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVRJMXHNUAPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Record name | 3-amino-1H-pyrazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171229 | |
Record name | Pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyrazole | |
CAS RN |
1820-80-0 | |
Record name | 1H-Pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazol-3-ylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1820-80-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazol-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Aminopyrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTB7URA7K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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